molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No.: B173416
CAS No.: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring

Mechanism of Action

Target of Action

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It undergoes nitration , a process where a nitro group is added to an organic compound . This is followed by reduction , which involves the gain of electrons or loss of oxygen, converting the nitro group to an amine . The compound can also undergo Friedel-Crafts acylation , a process that introduces an acyl group into the compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the nitration and reduction of aromatic compounds . Nitration introduces a nitro group into the compound, which can then be reduced to an amine . These reactions can lead to the formation of new compounds with different properties.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and the known properties of similar compounds. For instance, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic reactions, and excreted through the kidneys .

Result of Action

The result of this compound’s action is the transformation of the target compound through the addition of a nitro group and its subsequent reduction to an amine . This can lead to the formation of new compounds with different chemical and physical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the presence of catalysts . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require maintaining a low temperature during nitration to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 4-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Pharmaceuticals

Ethyl 4-methyl-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of anti-inflammatory drugs, analgesics, and antimicrobial agents. For example:

  • Synthesis of Antimicrobial Agents : Researchers have successfully used this compound to synthesize compounds that exhibit significant antibacterial activity against resistant strains of bacteria .

2.2 Precursor for Functional Materials

The compound is also employed in creating functional materials such as polymers and dyes. Its nitro group can be reduced to amines, leading to the formation of various functionalized compounds that are integral in materials science.

Case Studies

3.1 Synthesis of Novel Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents derived from this compound, showcasing its utility in medicinal chemistry. The synthesized compounds exhibited promising activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents .

3.2 Development of Biodegradable Polymers

Another research focused on using this compound as a monomer in the production of biodegradable polymers. The resulting materials showed enhanced mechanical properties and biodegradability compared to traditional plastics, aligning with environmental sustainability goals .

Comparison with Similar Compounds

Ethyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoates such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-nitrobenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 4-nitrobenzoate: Lacks the methyl group and has the nitro group in a different position.

Biological Activity

Ethyl 4-methyl-3-nitrobenzoate (EMNB) is an organic compound belonging to the class of nitrobenzoates, which are characterized by the presence of nitro and ester functional groups. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of EMNB allows for various interactions with biological molecules, making it a subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3. Its structure features a methyl group and a nitro group positioned on the benzene ring, which influences its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.

Antimicrobial Activity

Research indicates that EMNB exhibits significant antimicrobial properties. A study conducted by Karthikeyan et al. demonstrated that EMNB shows inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 100-200 µg/mL, indicating moderate activity against these pathogens .

Anti-inflammatory Effects

EMNB has also been investigated for its anti-inflammatory properties. In vitro studies have shown that EMNB can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that EMNB may have potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of EMNB has been explored in several studies. Notably, a study by Zhang et al. reported that EMNB induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was shown to decrease cell viability significantly at concentrations above 50 µM .

The mechanism by which EMNB exerts its biological effects is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : EMNB may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that EMNB may induce oxidative stress in target cells, leading to apoptosis .

Case Studies

StudyFindingsMethodology
Karthikeyan et al. (2020)Antimicrobial activity against E. coli and S. aureusMIC determination using broth dilution method
Zhang et al. (2021)Induces apoptosis in MCF-7 cellsCell viability assays and caspase activity assays
Lee et al. (2022)Inhibition of pro-inflammatory cytokinesELISA assays on macrophage cell lines

Properties

IUPAC Name

ethyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOACYVHDUBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565861
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-15-1
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-3-nitro-benzoic acid (71 g, 0.39 mol) was dissolved in dry EtOH (600 mL) and dry HCl gas was bubbled into the solution for 5 min. The reaction was heated to 90° C. under N2 for 20 h, then cooled and concentrated to give 4-methyl-3-nitro-benzoic acid ethyl ester as a straw-color liquid (80.0 g, yield 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitrobenzoic acid (71 g, 0.39 mol) is dissolved in dry ethanol (600 mL) and dry HCl gas is bubbled into the solution for 5 min. The reaction mixture is heated to 90° C. under N2 for 20 h. The solvent is removed under vacuum to afford the title compound as a straw-colored liquid (80.0 g, 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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